

preparation and standardization of iodide solutions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	lodide ion	
Cat. No.:	B008971	Get Quote

Application Note and Protocol

Topic: Preparation and Standardization of Iodide/Iodine Solutions

Audience: Researchers, scientists, and drug development professionals.

Principle and Application

lodometric titration is a highly accurate and widely used method in quantitative chemical analysis for determining the concentration of oxidizing agents.[1][2] This application note provides a detailed protocol for the preparation and standardization of an iodine solution, a process crucial in various fields, including drug development and quality control. The method involves an indirect titration where an oxidizing agent is treated with an excess of **iodide ions** to liberate a quantifiable amount of iodine.[1] This liberated iodine is then titrated with a standardized solution of sodium thiosulfate.[1][3]

The standardization process relies on a primary standard, typically potassium iodate (KIO₃), which is a stable, non-hygroscopic solid of high purity.[3][4] In an acidic medium, a precise amount of potassium iodate reacts with an excess of potassium iodide (KI) to produce a stoichiometric amount of iodine (I₂).[3][5]

Key Reactions:

• Liberation of Iodine: $KIO_3 + 5KI + 3H_2SO_4 \rightarrow 3K_2SO_4 + 3I_2 + 3H_2O[3][5]$



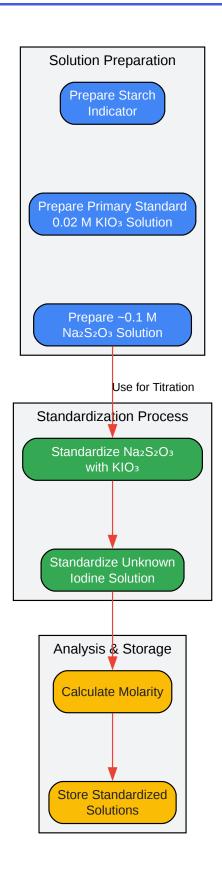
Titration with Thiosulfate: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆[3][5]

The endpoint of the titration is detected using a starch indicator, which forms a deep blue-black complex with iodine.[1] The disappearance of this blue color marks the complete consumption of the liberated iodine by the sodium thiosulfate solution.[1][6] Based on the stoichiometry, 1 mole of potassium iodate corresponds to 6 moles of sodium thiosulfate.[3]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the preparation and standardization of an iodine solution.





Click to download full resolution via product page

Caption: General workflow for solution preparation and standardization.



Reagents and Apparatus

Reagent Preparation Summary

Reagent/Solution	Molarity/Concentra tion	Mass/Volume for 1000 mL	Notes
Potassium Iodate (KIO₃)	0.02 M (Primary Standard)	4.28 g	Dry at 110°C to a constant weight before use.[6][7]
Sodium Thiosulfate (Na ₂ S ₂ O ₃ ·5H ₂ O)	~0.1 M	24.8 g	Use freshly boiled and cooled deionized water.[5]
Potassium Iodide (KI)	Solid	As required (~2 g per titration)	Ensure it is iodate- free.
Sulfuric Acid (H ₂ SO ₄)	1 M	Dilute 54 mL of conc. H ₂ SO ₄ to 1000 mL	Always add acid to water.
Starch Indicator	1% w/v	1 g Starch + 100 mL boiling water	Prepare fresh or add a preservative like mercuric iodide.[6]

Apparatus

- Analytical balance (± 0.1 mg)
- Volumetric flasks (1000 mL, 250 mL)
- Burette (50 mL, graduated to 0.1 mL)
- Pipettes (25 mL, 20 mL)
- Erlenmeyer flasks (250 mL)
- Beakers and graduated cylinders
- Glass-stoppered bottles (amber-colored for storage)[6]



Experimental Protocols Protocol 1: Preparation of 1% Starch Indicator Solution

- Make a paste by triturating 1.0 g of soluble starch with 5 mL of deionized water.
- Pour this paste, with constant stirring, into 100 mL of boiling deionized water.
- Boil for a few minutes until the solution is clear or opalescent.
- This solution should be prepared fresh daily. For longer shelf life, 10 mg of mercuric iodide may be added as a preservative.[6]

Protocol 2: Preparation of Primary Standard 0.02 M Potassium Iodate (KIO₃)

- Accurately weigh approximately 4.28 g of analytical grade potassium iodate that has been previously dried at 110°C for at least one hour and cooled in a desiccator.
- Quantitatively transfer the weighed KIO₃ into a 1000 mL volumetric flask.
- Dissolve the solid in approximately 500 mL of deionized water.
- Once fully dissolved, dilute the solution to the 1000 mL mark with deionized water.
- Stopper the flask and invert it several times to ensure homogeneity.

Protocol 3: Preparation of ~0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution

- Weigh approximately 24.8 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).[5]
- Dissolve the solid in 800 mL of freshly boiled and cooled deionized water.[5] (Boiling removes dissolved CO₂ and sterilizes the water, which helps to prevent bacterial decomposition of the thiosulfate solution).
- Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with boiled, cooled deionized water.



• Mix thoroughly. This solution must be standardized before use.

Protocol 4: Standardization of ~0.1 M Sodium Thiosulfate Solution

- Rinse and fill a 50 mL burette with the prepared ~0.1 M sodium thiosulfate solution and record the initial volume.
- Pipette 25.0 mL of the standard 0.02 M KIO₃ solution into a 250 mL Erlenmeyer flask.
- Add approximately 2 g of solid potassium iodide (KI) and 10 mL of 1 M sulfuric acid to the flask.[6][7] The solution should turn a deep yellow-brown due to the liberation of iodine.
- Immediately begin titrating with the sodium thiosulfate solution, swirling the flask continuously.
- Continue the titration until the deep brown color fades to a pale yellow.
- Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black.[8]
- Continue the titration drop-wise until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[5]
- Record the final burette volume.
- Repeat the titration at least two more times to obtain consistent results (titers should agree within ±0.1 mL).

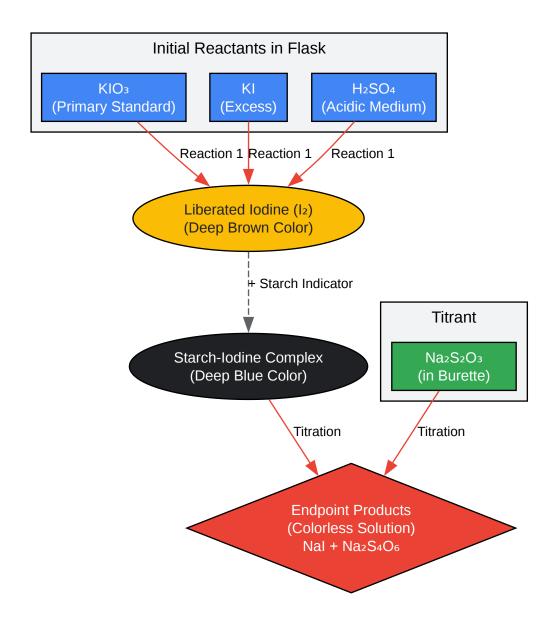
Data Recording for Standardization

Trial	Initial Burette Volume (mL)	Final Burette Volume (mL)	Volume of Na₂S₂O₃ used (mL)
1			
2	_		
3	_		
Average			



Chemical Standardization Pathway

The following diagram illustrates the key chemical reactions and species involved in the standardization titration.



Click to download full resolution via product page

Caption: Reaction pathway for iodometric standardization.

Calculations Molarity of Sodium Thiosulfate (M_thiosulfate)



From the balanced equations, the mole ratio is: 1 mole $KIO_3 \rightleftharpoons 3$ moles $I_2 \rightleftharpoons 6$ moles $Na_2S_2O_3$

The formula for calculation is: $M_{thiosulfate} = (M_{KIO_3} \times V_{KIO_3} \times 6) / V_{thiosulfate}$

Where:

- M_KIO₃ = Molarity of the standard KIO₃ solution (e.g., 0.02 M)
- V KIO₃ = Volume of the KIO₃ solution used (e.g., 25.0 mL)
- V thiosulfate = Average volume of Na₂S₂O₃ solution used from the titration (in mL)
- 6 = Stoichiometric factor

Molarity of an Unknown Iodine Solution

To standardize an unknown iodine solution, titrate a known volume of the iodine solution (V_iodine) directly with the now-standardized sodium thiosulfate solution using a starch indicator.

The mole ratio is: 1 mole $I_2 \rightleftharpoons 2$ moles $Na_2S_2O_3$

The formula for calculation is: M iodine = (M thiosulfate \times V thiosulfate) / (2 \times V iodine)

Storage and Stability

- Potassium Iodate Solution: This solution is very stable and can be stored at room temperature in a well-stoppered glass bottle for up to one month.[6]
- Sodium Thiosulfate Solution: This solution is susceptible to bacterial degradation and reaction with atmospheric CO₂. It should be stored in a tightly stoppered, amber-colored bottle and restandardized every 1-2 weeks.[6]
- Iodine Solutions: Iodine solutions are unstable due to the volatility of iodine and should be stored in tightly capped, amber-colored glass bottles in a cool, dark place to prevent decomposition.[9][10]



• Starch Solution: The starch indicator solution is prone to hydrolysis and microbial growth and should be prepared fresh daily for best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Iodometric Titrations Introduction, Examples, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. Iodometric Titration: Principle, Example, Advantages [themasterchemistry.com]
- 3. hiranuma.com [hiranuma.com]
- 4. Ricca Chemical Potassium Iodate [riccachemical.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. PHARMACEUTICALS STUDIES: Preparation and standardization of 0.1 M Potassium lodate volumetric solution [medikems.blogspot.com]
- 7. Preparation and Standardization of 0.05 M Potassium Iodate | Pharmaguideline [pharmaguideline.com]
- 8. usptechnologies.com [usptechnologies.com]
- 9. tandfonline.com [tandfonline.com]
- 10. edvotek.com [edvotek.com]
- To cite this document: BenchChem. [preparation and standardization of iodide solutions].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008971#preparation-and-standardization-of-iodide-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com